Mometasone is a potent synthetic glucocorticoid of the pregnane class, characterized by its anti-inflammatory, antipruritic, and vasoconstrictive properties. While rarely formulated as a final drug product itself, Mometasone serves two critical, procurement-relevant roles: it is the direct chemical precursor for the synthesis of its widely used C17α ester, Mometasone Furoate, and it is the principal active metabolite formed after administration of the ester prodrug. Therefore, sourcing Mometasone is essential for manufacturing processes and for conducting accurate metabolic, pharmacokinetic, and analytical reference studies.
Substituting Mometasone (the free alcohol) for its C17α ester, Mometasone Furoate, is invalid for nearly all applications due to profound differences in physicochemical and pharmacological properties. The addition of the furoate ester group dramatically increases lipophilicity and more than doubles the glucocorticoid receptor binding affinity. Furthermore, this structural change significantly alters receptor selectivity, introducing substantial off-target activity at the progesterone receptor. This makes the free alcohol and the furoate ester distinct chemical entities with different handling requirements, biological activities, and application suitabilities, rendering them non-interchangeable for synthesis, formulation, or as analytical standards.
Mometasone (the free alcohol) is the direct and required starting material for the synthesis of the commercially dominant active pharmaceutical ingredient (API), Mometasone Furoate. The furoate ester is produced via esterification at the C17-alpha hydroxyl group of the Mometasone core. Procuring the free alcohol is a fundamental step in the manufacturing workflow for the furoate prodrug.
| Evidence Dimension | Role in Synthesis |
| Target Compound Data | Required chemical precursor (starting material) |
| Comparator Or Baseline | Mometasone Furoate: Final synthesized product (API) |
| Quantified Difference | Mometasone is structurally n-1 relative to Mometasone Furoate, lacking the C17-alpha furoate ester. |
| Conditions | Esterification reaction for pharmaceutical synthesis. |
For any organization involved in the synthesis or manufacturing of Mometasone Furoate, sourcing high-purity Mometasone is a non-negotiable process requirement.
Mometasone demonstrates a significantly cleaner receptor binding profile compared to its furoate ester. In human receptor binding assays, Mometasone (free alcohol) showed a glucocorticoid receptor (GR) to progesterone receptor (PR) binding selectivity ratio of 25. In stark contrast, Mometasone Furoate was found to be highly unselective, with a GR/PR selectivity ratio of just 1.1, indicating potent off-target activity at the progesterone receptor.
| Evidence Dimension | Receptor Selectivity Ratio (RBAGR / RBAPR) |
| Target Compound Data | 25 |
| Comparator Or Baseline | Mometasone Furoate: 1.1 |
| Quantified Difference | Mometasone is over 22-fold more selective for the glucocorticoid receptor over the progesterone receptor compared to its furoate ester. |
| Conditions | Human glucocorticoid and progesterone receptor binding affinity assays. |
For in-vitro studies requiring high target specificity or investigating mechanisms of action, Mometasone provides a cleaner pharmacological tool with minimized confounding progestogenic activity.
While both are high-potency compounds, Mometasone and its furoate ester have clearly differentiated affinities for the human glucocorticoid receptor. Mometasone (the free alcohol and active metabolite) displays a relative receptor affinity (RRA) of 790 ± 117, nearly 8 times that of the reference standard Dexamethasone. The prodrug, Mometasone Furoate, exhibits an even higher affinity, with a reported RRA of approximately 2200. This quantitative difference is critical for studies on structure-activity relationships and for use as an analytical standard.
| Evidence Dimension | Relative Receptor Affinity (RRA) vs. Dexamethasone=100 |
| Target Compound Data | 790 ± 117 |
| Comparator Or Baseline | Mometasone Furoate: ~2200 |
| Quantified Difference | The furoate ester modification increases receptor binding affinity by approximately 2.8-fold compared to the parent Mometasone alcohol. |
| Conditions | Human glucocorticoid receptor competition assays. |
This allows researchers to precisely quantify the activity of the core active metabolite itself, distinct from its more potent prodrug, which is crucial for pharmacokinetic and metabolism studies.
The physicochemical properties of Mometasone differ significantly from its highly lipophilic ester. Mometasone Furoate is characterized as being 'practically insoluble in water'. As the free alcohol, Mometasone lacks the lipophilic furoate side chain, making it an inherently more polar compound with different solubility characteristics, described as being slightly soluble in methanol. This distinction is fundamental for solvent selection in synthesis, analytical method development, and the design of novel drug delivery systems.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | More polar; slightly soluble in methanol. |
| Comparator Or Baseline | Mometasone Furoate: Highly lipophilic; practically insoluble in water. |
| Quantified Difference | The absence of the C17-alpha furoate ester results in a significantly more polar molecule with distinct handling and solubility requirements. |
| Conditions | General laboratory and formulation conditions. |
This difference in polarity is critical for selecting appropriate solvents and developing analytical methods or novel formulation systems where the properties of the furoate ester are unsuitable.
As the immediate synthetic precursor to Mometasone Furoate, this compound is the required starting material for pharmaceutical manufacturing and process chemistry development aimed at producing the final API.
Mometasone serves as the essential analytical standard for quantifying the active metabolite in biological matrices during preclinical and clinical studies of Mometasone Furoate, enabling accurate assessment of absorption, distribution, metabolism, and excretion (ADME).
Due to its high selectivity for the glucocorticoid receptor over the progesterone receptor, Mometasone is the appropriate choice for in-vitro and cellular assays designed to investigate GR-specific pathways without the confounding off-target effects seen with its furoate ester.
The distinct polarity and solubility of the free alcohol make it a valuable starting point for developing novel formulations, such as alternative esters or delivery systems, where the extreme lipophilicity of Mometasone Furoate is a limiting factor.
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